6-Thia-7-azaspiro[3.4]octane 6,6-dioxide
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Overview
Description
6-Thia-7-azaspiro[3.4]octane 6,6-dioxide is a spirocyclic compound that features a unique structural motif. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a spirocyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically requires the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Thia-7-azaspiro[3.4]octane 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
6-Thia-7-azaspiro[3.4]octane 6,6-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures are known to be beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spirocyclic framework can form interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide include:
- 7-Oxa-6-thia-5-azaspiro[3.4]octane 6,6-dioxide
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of sulfur and nitrogen atoms within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
6λ6-thia-7-azaspiro[3.4]octane 6,6-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)5-6(4-7-10)2-1-3-6/h7H,1-5H2 |
InChI Key |
MYJBLABATLXUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNS(=O)(=O)C2 |
Origin of Product |
United States |
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